2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid
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Overview
Description
2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid is an organic compound with the molecular formula C10H10F2O3S. . It is characterized by the presence of a difluoroethanesulfinyl group attached to a phenylacetic acid moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-bromoacetophenone with difluoroethanesulfinyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate 4-(2,2-difluoroethanesulfinyl)acetophenone, which is then subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol. The final step involves oxidation of the alcohol to the desired acetic acid derivative using an oxidizing agent like Jones reagent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoroethanesulfinyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid can be compared with other similar compounds, such as:
2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid: This compound has a sulfonyl group instead of a sulfinyl group, which may result in different chemical and biological properties.
2-[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid: The presence of a trifluoroethoxy group instead of a difluoroethanesulfinyl group can significantly alter the compound’s reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(2,2-difluoroethylsulfinyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3S/c11-9(12)6-16(15)8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUAEWKAISTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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